2-[2-(Bromomethyl)phenyl]-4-phenylthiazole
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Overview
Description
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole typically involves the bromination of a precursor compound followed by cyclization to form the thiazole ring. One common method involves the reaction of 2-(bromomethyl)benzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are employed under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran (THF).
Major Products
Scientific Research Applications
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The thiazole ring may also interact with proteins and nucleic acids, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzothiazole: Similar structure but with a benzothiazole ring instead of a thiazole ring.
2-(Chloromethyl)phenylthiazole: Chlorine atom replaces the bromine atom in the bromomethyl group.
4-Phenylthiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole is unique due to the presence of both a bromomethyl group and a phenyl-substituted thiazole ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12BrNS |
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Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNS/c17-10-13-8-4-5-9-14(13)16-18-15(11-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
WNXCJGABZMWBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3CBr |
Origin of Product |
United States |
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